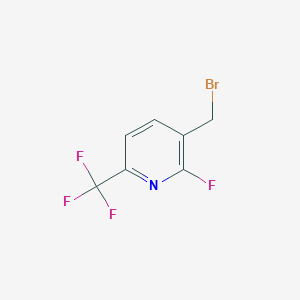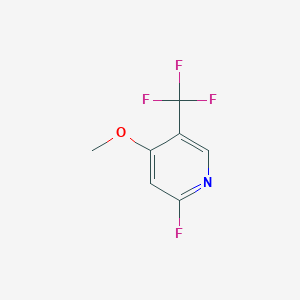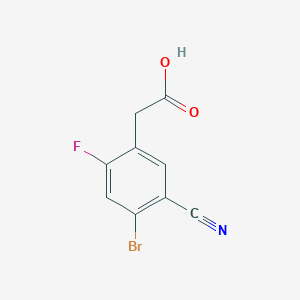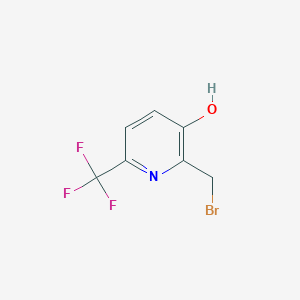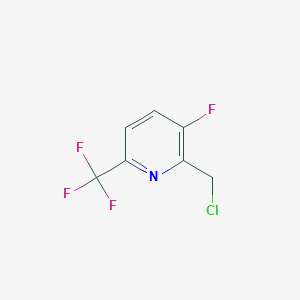
3-Bromomethyl-2-chloro-4-(trifluoromethyl)pyridine
Overview
Description
Scientific Research Applications
Metalations and Functionalizations
3-Bromomethyl-2-chloro-4-(trifluoromethyl)pyridine is utilized in metalation and subsequent functionalization processes. For instance, researchers have demonstrated its conversion into carboxylic acids through selective deprotonation and carboxylation, highlighting its utility in regioexhaustive functionalization strategies (Cottet et al., 2004). This process allows for the targeted modification of the pyridine molecule, enabling the synthesis of derivatives with potential applications in pharmaceuticals and agrochemicals.
Structural Analysis
The structural characteristics of 3-Bromomethyl-2-chloro-4-(trifluoromethyl)pyridine derivatives have been explored through X-ray crystallography and other spectroscopic methods. These studies provide insights into the molecule's conformation, electronic structure, and potential for interactions in complex chemical environments (Kant et al., 2010). Understanding these structural aspects is crucial for designing new compounds with desired physical and chemical properties.
Synthesis of Pyridine Derivatives
The chemical serves as a precursor in the synthesis of pyrazolopyridines and other heterocyclic compounds, demonstrating its utility in constructing complex molecular architectures (Greszler & Stevens, 2009). These synthetic methodologies enable the creation of compounds with potential applications ranging from medicinal chemistry to materials science.
Application in Organic Synthesis
In organic synthesis, the compound has been used to facilitate the introduction of trifluoromethyl groups into pyridines through displacement reactions. This approach has been particularly useful for generating trifluoromethyl-substituted pyridines, which are valuable in various applications due to their unique electronic properties (Cottet & Schlosser, 2002).
Exploration of New Synthetic Routes
Research has also focused on exploring new synthetic routes and methodologies using 3-Bromomethyl-2-chloro-4-(trifluoromethyl)pyridine as an intermediate. These studies aim to enhance the efficiency and selectivity of chemical transformations, opening new avenues for the development of pharmaceuticals and agrochemicals (Schlosser & Marull, 2003).
properties
IUPAC Name |
3-(bromomethyl)-2-chloro-4-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClF3N/c8-3-4-5(7(10,11)12)1-2-13-6(4)9/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRMLHZICIGLUAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1C(F)(F)F)CBr)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromomethyl-2-chloro-4-(trifluoromethyl)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



